molecular formula C21H24O5 B14768787 Deflectin 1a CAS No. 79495-61-7

Deflectin 1a

Cat. No.: B14768787
CAS No.: 79495-61-7
M. Wt: 356.4 g/mol
InChI Key: YNVKQPJBOAUYIJ-OAQYLSRUSA-N
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Description

Deflectin 1a is a member of the deflectin family of antibiotic chemicals produced by the fungus Aspergillus deflectus. These compounds are characterized by a 6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione core structure. This compound is a yellow crystalline substance when pure and has a melting point of 161°C . It is known for its antimicrobial properties, including the ability to lyse bacteria and red blood cells, and inhibit Ehrlich ascites cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deflectin 1a involves a chemoenzymatic approach. The process begins with the selective access to a targeted isomer, which is critical for the synthesis of biologically active molecules. Enzymes are employed to achieve the desired site- and stereoselectivity . The synthetic route includes the use of biocatalysts that provide complementary selectivity, enabling the stereodivergent synthesis of azaphilone natural products, including this compound .

Industrial Production Methods

Industrial production of this compound typically involves the cultivation of Aspergillus deflectus under specific conditions. The fungus is grown on a medium composed of yeast extract, malt extract, and glucose. The mycelial extracts are then processed to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Deflectin 1a undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .

Mechanism of Action

The mechanism of action of Deflectin 1a involves its interaction with cellular components, leading to the lysis of bacteria and red blood cells. The compound reacts with ammonia, replacing an oxygen atom in the six-membered ring with an NH group . This reaction is believed to disrupt cellular processes, leading to cell death. The molecular targets and pathways involved in this mechanism are still under investigation, but it is known that this compound acts as a weak acid and can show a red color when a strong base is added to its alcoholic solution .

Comparison with Similar Compounds

Deflectin 1a is part of a family of structurally related azaphilones, including Deflectin 1b, Deflectin 1c, Deflectin 2a, and Deflectin 2b . These compounds share a similar core structure but differ in their side chains and melting points. For example:

The uniqueness of this compound lies in its specific side chain and its distinct melting point, which contribute to its unique biological activities and properties.

Properties

CAS No.

79495-61-7

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

IUPAC Name

(6aS)-3,6a-dimethyl-9-octanoylfuro[2,3-h]isochromene-6,8-dione

InChI

InChI=1S/C21H24O5/c1-4-5-6-7-8-9-16(22)18-19-15-12-25-13(2)10-14(15)11-17(23)21(19,3)26-20(18)24/h10-12H,4-9H2,1-3H3/t21-/m1/s1

InChI Key

YNVKQPJBOAUYIJ-OAQYLSRUSA-N

Isomeric SMILES

CCCCCCCC(=O)C1=C2C3=COC(=CC3=CC(=O)[C@]2(OC1=O)C)C

Canonical SMILES

CCCCCCCC(=O)C1=C2C3=COC(=CC3=CC(=O)C2(OC1=O)C)C

Origin of Product

United States

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